molecular formula C17H19FN4O2 B2627787 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one CAS No. 2319809-69-1

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2627787
CAS No.: 2319809-69-1
M. Wt: 330.363
InChI Key: DSWUTAJNTMONGN-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound that belongs to a class of molecules known for their potential medicinal properties. This compound, with its unique structure comprising a bicyclic core, triazole ring, and fluorophenyl group, demonstrates a fascinating interplay of chemical functionalities that may be harnessed for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the bicyclic core: : Starting from a simple bicyclic precursor, selective functionalization is carried out to introduce the azabicyclo core.

  • Triazole ring introduction: : Using a cycloaddition reaction, the triazole moiety is attached to the bicyclic structure.

  • Fluorophenyl group attachment: : Through a nucleophilic aromatic substitution or coupling reaction, the fluorophenyl group is introduced to the intermediate structure.

  • Final coupling and oxidation: : The final step involves coupling the functionalized intermediates and performing oxidation reactions to achieve the desired product.

Industrial Production Methods

Industrial-scale production may leverage similar synthetic routes but with optimizations for scalability, cost-efficiency, and environmental considerations. This involves using flow chemistry techniques and green chemistry principles to minimize waste and enhance yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the bicyclic core or triazole ring.

  • Reduction: : Reductive reactions may target the triazole ring or bicyclic core, modifying the overall activity.

  • Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the fluorophenyl or triazole functionalities.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing reagents like halogens, nitriles, and other nucleophiles for selective substitution.

Major Products Formed

Products formed from these reactions can range from modified analogs of the original compound to completely new structures with distinct properties. These derivatives are often explored for enhanced or altered biological activities.

Scientific Research Applications

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one finds applications in:

  • Chemistry: : As a key intermediate in organic synthesis and development of novel compounds.

  • Biology: : For studying the interaction of triazole and fluorophenyl groups with biological targets.

  • Industry: : In material science and catalysis due to its unique structural features.

Mechanism of Action

The compound's effects are largely due to its ability to interact with specific molecular targets:

  • Molecular targets: : Receptors, enzymes, or proteins that recognize the triazole or fluorophenyl moieties.

  • Pathways involved: : Binding to these targets can modulate signaling pathways, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one stands out due to its unique triazole-bicyclic core linkage and fluorophenyl functionality. Similar compounds include:

  • Other triazole-bicyclic compounds: : Differing in the nature of the bicyclic core or the substituents on the triazole ring.

  • Fluorophenyl derivatives: : Varying in the position of the fluorine atom or additional functional groups.

This comparative uniqueness lies in its potential for diverse chemical reactions and broad applications in scientific research and industry.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-9-17(23)22-13-3-4-14(22)8-15(7-13)21-11-19-10-20-21/h1-2,5-6,10-11,13-15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUTAJNTMONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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